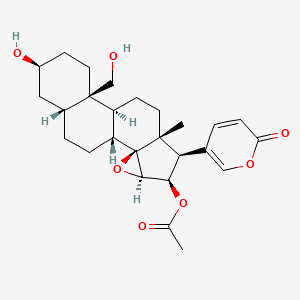

16-(Acetyloxy)-3,19-dihydroxy-14,15-epoxybufa-20,22-dienolide

Beschreibung

Historical Context and Origin in Traditional Medicine Systems

Cinobufaginol is a major active constituent of "Chan'su," a traditional Chinese medicine derived from the dried venom of toads, primarily from species such as Bufo bufo gargarizans. frontiersin.orgsci-hub.se For centuries, Chan'su has been utilized in traditional Chinese medicine to treat a variety of ailments, including heart conditions, inflammation, and pain. frontiersin.orgnih.govnih.gov The historical use of toad venom preparations is well-documented in ancient Chinese medical texts, where its properties of detoxification and swelling reduction were noted. sci-hub.se The isolation and characterization of individual compounds like Cinobufaginol from these traditional remedies have paved the way for modern scientific investigation into their pharmacological activities. butantan.gov.brsci-hub.se The preparation known as HuaChanSu, a sterile aqueous extract of Chan'su, has been officially recognized in China for cancer therapy, further highlighting the transition of this traditional remedy into modern medical research. wikipedia.org

Classification as a Bufadienolide Compound

Cinobufaginol belongs to the bufadienolide class of steroids. sci-hub.senih.gov Structurally, bufadienolides are C-24 steroids characterized by a six-membered lactone ring (an α-pyrone ring) attached at the C-17 position of the steroid nucleus. sci-hub.se These compounds are found in certain plants and, most notably, in the venom of toads from the Bufo genus. ispub.comwisdomlib.org The specific chemical structure of Cinobufaginol distinguishes it from other bufadienolides and is believed to be crucial for its biological activity. Bufadienolides are further categorized based on the substituents on their steroid skeleton, which influences their pharmacological properties. sci-hub.se

Overview of Broad Preclinical Research Areas of Cinobufaginol

Preclinical research on Cinobufaginol has primarily focused on three main areas: oncology, inflammation, and cardiovascular effects. The majority of studies have investigated its potential as an anticancer agent, exploring its effects on various cancer cell lines and in animal models. frontiersin.orgnih.govnih.gov Research has also delved into its anti-inflammatory properties, a logical extension of the traditional use of Chan'su for inflammatory conditions. sci-hub.senih.gov Additionally, the well-known cardiotonic effects of bufadienolides have led to investigations into the cardiovascular activities of Cinobufaginol. researchgate.netnih.govresearchgate.net

Detailed Research Findings

The following sections provide a detailed look at the preclinical research findings for Cinobufaginol in the key areas identified.

Anticancer Research

Preclinical studies have demonstrated that Cinobufaginol exhibits significant anticancer activity across a range of cancer types.

Glioblastoma: In preclinical models of glioblastoma, a particularly aggressive brain tumor, Cinobufaginol has been shown to inhibit the proliferation of cancer cells. frontiersin.orgnih.gov Studies have indicated that its efficacy is enhanced in glioblastoma cells with EGFR amplification and PTEN deletion. frontiersin.orgnih.gov

Lung Cancer: Research on non-small cell lung cancer cell lines has shown that Cinobufaginol can inhibit cell proliferation. frontiersin.orgnih.gov Its activity has been observed in lung cancer cells with both wild-type and mutated EGFR. frontiersin.orgnih.gov

Colorectal Cancer: Cinobufaginol has demonstrated potent cytotoxic and anti-proliferative effects against colorectal cancer cell lines, such as HCT-116 and HT-29. nih.gov In vivo studies using xenograft models in nude mice have shown that administration of Cinobufaginol can suppress the growth of colorectal tumors. nih.gov

Osteosarcoma: Studies on osteosarcoma cells have also indicated the potential of Cinobufaginol as an anticancer agent. biorxiv.org

Interactive Data Table: Preclinical Anticancer Activity of Cinobufaginol

| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |

| Glioblastoma | U-1242 MG, U87MG-EGFR | Inhibition of cell proliferation, induction of apoptosis | frontiersin.orgnih.govoatext.com |

| Lung Cancer | A549 | Inhibition of cell proliferation | frontiersin.orgnih.gov |

| Colorectal Cancer | HCT-116, HT-29 | Cytotoxic and anti-proliferative activity, induction of apoptosis, cell cycle arrest | nih.gov |

| Osteosarcoma | Not specified in detail | Anticancer effects | biorxiv.org |

Anti-inflammatory Research

The anti-inflammatory properties of Cinobufaginol have been investigated in preclinical studies, aligning with the traditional use of its source material. Research suggests that bufadienolides, as a class, exert anti-inflammatory effects primarily by inhibiting cell proliferation and the secretion of pro-inflammatory cytokines. nih.gov The ethnomedicinal applications of Chan'su for conditions associated with inflammation, such as swelling and pain, are supported by modern pharmacological findings that demonstrate the anti-inflammatory and immunomodulatory activities of its constituent compounds. sci-hub.se

Cardiovascular Research

The cardiovascular effects of Cinobufaginol have been a subject of interest due to the cardiotonic nature of bufadienolides. sci-hub.se These compounds are known to interact with the Na+/K+-ATPase enzyme, which is critical for cardiac function. wisdomlib.org A study involving network pharmacology and molecular docking identified Cinobufaginol as a potential active compound in ameliorating heart failure. researchgate.netnih.gov This research suggested that Cinobufaginol may play a role in cardiac muscle contraction through its interaction with key targets. researchgate.netnih.gov

Interactive Data Table: Molecular Docking of Cinobufaginol with Cardiovascular Targets

| Target Protein | PDB ID | Potential Role | Reference(s) |

| GNAS (Guanine nucleotide-binding protein G(s) subunit alpha) | 3C14 | Adrenergic signaling in cardiomyocytes | researchgate.netresearchgate.net |

| MAPK1 (Mitogen-activated protein kinase 1) | 3O71 | Cardiac muscle contraction | researchgate.netresearchgate.net |

| PRKCA (Protein kinase C alpha) | Not specified | Cardiac muscle contraction | researchgate.netnih.gov |

| ATP1A1 (Sodium/potassium-transporting ATPase subunit alpha-1) | Not specified | Cardiac muscle contraction | researchgate.netnih.gov |

Eigenschaften

IUPAC Name |

[14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12,16-19,21-23,27,29H,4-5,7-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRVIPFIZZDLGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)CO)C)C6=COC(=O)C=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70985577 | |

| Record name | 16-(Acetyloxy)-3,19-dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6691-83-4 | |

| Record name | 16-(Acetyloxy)-3,19-dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Cinobufaginol

Sources of Cinobufaginol in Biological Organisms

Toad Secretions (e.g., Bufo bufo gargarizans)

Cinobufaginol is naturally found in the venomous secretions of certain toad species. google.com A primary and well-documented source is the dried secretion from the parotid and skin glands of the Asiatic toad, Bufo bufo gargarizans (also known as Bufo gargarizans). nih.govamphibiaweb.orgwikipedia.orgresearchgate.netchemfaces.com This secretion, a cornerstone of traditional Chinese medicine known as 'Ch'an Su' or 'Venenum Bufonis', is a complex mixture containing numerous bufadienolides, including cinobufaginol. nih.govbutantan.gov.br The composition and concentration of these compounds, including cinobufaginol, can vary depending on the toad species, geographical origin, and processing methods. nih.gov

Research has confirmed the presence of cinobufaginol in various Bufo species. nih.govresearchgate.net For instance, a comprehensive analysis of secretions from four Bufo species—B. bufo gargarizans, B. melanostictus, B. andrewsi, and B. raddei—identified cinobufaginol as a key bufadienolide constituent. nih.govresearchgate.net The total content of major bufadienolides, including cinobufaginol, was found to vary significantly among these species, with B. bufo gargarizans samples showing a range of 8.15–15.93%. nih.gov

The collection of this venom involves stimulating the toad's parotid glands, located behind the ears, causing them to excrete a milky white substance. butantan.gov.brmdpi.com This raw secretion is then processed, typically by drying, to produce the crude material from which cinobufaginol and other compounds are isolated. butantan.gov.brnih.gov

Advanced Isolation and Purification Techniques

The isolation of pure cinobufaginol from the complex matrix of toad venom requires a multi-step approach involving sophisticated extraction and chromatographic techniques.

Chromatographic Separations (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the separation and purification of cinobufaginol. nih.govnih.govresearchgate.netopenaccessjournals.com These techniques separate compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture). analytica-world.comnih.gov

In the analysis of toad venom, reverse-phase HPLC is commonly employed, often using a C18 column. nih.govnih.gov A gradient elution program, where the composition of the mobile phase is changed over time, is typically used to achieve optimal separation of the numerous bufadienolides present in the extract. nih.govmalariaworld.org For instance, a mobile phase consisting of an aqueous solution (like 0.3% acetic acid) and an organic solvent (like acetonitrile) is often used. chemfaces.com

UHPLC, an advancement of HPLC, utilizes smaller particle-sized columns, which allows for higher resolution, faster analysis times, and greater sensitivity. nih.govwaters.com This technique has been successfully applied to the quantitative analysis of multiple bufadienolides, including cinobufaginol, in toad venom and its related medicinal preparations. nih.gov

Preparative HPLC is used for the isolation of larger quantities of pure compounds. nih.gov After initial fractionation of the crude extract, fractions containing cinobufaginol are subjected to preparative HPLC to yield the purified compound. google.com

Table 1: Examples of Chromatographic Conditions for Cinobufaginol Analysis

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | C18 (4.6 mm × 250 mm, 5 µm) | Gradient of aqueous acetonitrile (B52724) and 0.3% acetic acid | Not Specified | chemfaces.comnih.gov |

| UHPLC-QqQ-MS/MS | Not Specified | Not Specified (Positive Ion Mode) | Tandem Mass Spectrometry | nih.gov |

| HPLC | Dikma C18 | Gradient of aqueous acetonitrile and 0.3% acetic acid | Not Specified | chemfaces.com |

| Flash Chromatography | Pre-packed silica (B1680970) columns | Gradient of ultrapure water and acetonitrile | UV at 254 nm | malariaworld.org |

Mass Spectrometry-Coupled Methods (e.g., UPLC-Q-TOF/MS^E)

The coupling of liquid chromatography with mass spectrometry (MS) provides a powerful platform for both the identification and quantification of compounds. youtube.comrsc.orgnih.gov Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a particularly effective technique for analyzing the complex chemical profile of toad venom. nih.govresearchgate.netwaters.comjmb.or.kr

This method combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a TOF mass analyzer. waters.com It allows for the precise determination of the mass-to-charge ratio (m/z) of a compound, which is crucial for its identification. nih.gov MS/MS or MSE (where E represents collision energy) experiments can be performed to fragment the parent ion, providing structural information that aids in the unequivocal identification of compounds like cinobufaginol. nih.govspringermedizin.de

Studies have utilized UPLC-Q-TOF/MS to comprehensively profile the bufadienolides in different Bufo species, successfully identifying cinobufaginol among numerous other components. nih.govresearchgate.net This approach is not only used for qualitative identification but also for quantitative analysis, providing a robust method for quality control of toad venom-derived products. nih.gov

Sample Preparation and Extraction Protocols

The initial step in isolating cinobufaginol is the extraction of the crude toad venom. Various solvents and methods have been explored to optimize the extraction of bufadienolides.

A common procedure involves reflux extraction with methanol (B129727). nih.govjournal-jop.org For example, dried toad venom powder can be refluxed with 80% or 100% methanol. nih.govjournal-jop.org Following extraction, the solution is filtered and evaporated to yield a crude extract. journal-jop.org Sonication-assisted extraction in methanol has also been reported as an effective method. nih.gov

Further purification often involves liquid-liquid partitioning. The methanol extract can be partitioned between ethyl acetate (B1210297) and water. journal-jop.org The bufadienolides, being less polar, tend to partition into the ethyl acetate layer, which can then be concentrated. journal-jop.org

Another approach is solid-phase extraction or column chromatography over silica gel or alumina (B75360) to fractionate the crude extract before HPLC analysis. butantan.gov.brgoogle.comcup.edu.cn Different solvent systems, such as petroleum ether and acetone, are used to elute fractions with increasing polarity. google.com

Table 2: Summary of Extraction and Initial Purification Steps

| Extraction Method | Solvent(s) | Subsequent Steps | Reference |

|---|---|---|---|

| Reflux Extraction | 80% Methanol | Filtration, evaporation, partitioning with ethyl acetate/water | journal-jop.org |

| Reflux Extraction | 100% Methanol | Cooling, making up lost weight, centrifugation | nih.gov |

| Sonication-Assisted Extraction | Methanol | Centrifugation, collection of supernatant | nih.gov |

| Soxhlet or Percolator Extraction | Chloroform | Initial purification to separate sterols and bufogenins | butantan.gov.br |

| Reflux Extraction | Absolute Ethanol | Filtration, rotary evaporation, mixing with silica gel for column chromatography | google.com |

Biosynthetic Pathways and Biotransformation Studies of Cinobufaginol

Postulated Biogenetic Pathways of Bufadienolides

Bufadienolides are a class of cardiotonic steroids, and their biosynthesis in animals is a complex process that is not yet fully elucidated. physiology.org The primary precursor for the synthesis of these steroids in mammals is cholesterol. physiology.orgnih.govnih.gov The synthesis is proposed to occur in the adrenal cortex. physiology.org

The biosynthetic pathway is thought to involve several key enzymatic steps, starting with the cleavage of the cholesterol side chain. physiology.orgnih.gov While the complete sequence of reactions and all intermediate compounds are still under investigation, it is understood that steroids with an intact cholesterol-type side chain can be converted into bufadienolides. nih.gov Conversely, steroid derivatives that already have a degraded side chain, such as 20-keto-pregnanes, are not believed to be precursors in this pathway. nih.gov The complexity of this process means that many of the downstream reactions are often postulated based on the chemical structures of the various bufadienolides isolated from natural sources. acs.org Research using single-cell sequencing in toads has helped to identify genes potentially involved in the downstream biosynthesis, with pathways like the primary bile acid pathway being considered. proteomexchange.org

Metabolic Profiles and Biotransformation of Cinobufaginol

The biotransformation of cinobufaginol, like many xenobiotics, primarily involves Phase I metabolic reactions that modify its structure. These reactions generally serve to make the compound more polar, facilitating its eventual excretion. Studies, particularly those using microbial and cell culture systems as models for mammalian metabolism, have identified several key metabolites of cinobufagin (B1669057). researchgate.nettandfonline.comasm.org The main metabolic pathways identified for cinobufagin and related bufadienolides are hydrolysis, hydroxylation, and isomerization. researchgate.net

Phase I metabolism of cinobufagin involves the chemical modification of the parent molecule through one or more reaction types. nih.govmsdmanuals.com

Hydrolysis: This reaction involves the cleavage of a chemical bond by the addition of a water molecule. labce.com For cinobufagin, a primary hydrolysis reaction is deacetylation, where the acetyl group at the C-16 position is removed. This leads to the formation of metabolites like desacetylcinobufagin (B1670279). researchgate.netresearchgate.net

Hydroxylation: This is an oxidation reaction where a hydroxyl (-OH) group is introduced into the compound. labce.com Studies have shown that cinobufagin and its deacetylated metabolites can be hydroxylated at several positions. For instance, microbial biotransformation has yielded metabolites such as 1β-hydroxy-cinobufagin and 12β-hydroxy-cinobufagin. tandfonline.com Hydroxylation is considered a primary metabolic pathway for cinobufagin. researchgate.net

Isomerization: This process involves the rearrangement of the atoms within the molecule to form an isomer. For bufadienolides, 3-isomerization is a known metabolic pathway, which can lead to the formation of compounds like 3-epi-desacetylcinobufagin from cinobufagin. researchgate.netresearchgate.net

These reactions can occur in sequence, leading to a variety of metabolites. For example, the hydrolysis of cinobufagin to desacetylcinobufagin can be followed by hydroxylation to produce compounds like desacetylcinobufotalin (B1585265) (a hydroxylated derivative). researchgate.net

Table 1: Major Phase I Metabolites of Cinobufagin and Corresponding Reactions

| Metabolite | Parent Compound | Reaction Type(s) |

|---|---|---|

| Desacetylcinobufagin | Cinobufagin | Hydrolysis (Deacetylation) |

| 1β-hydroxyl desacetylcinobufagin | Cinobufagin | Hydrolysis, Hydroxylation |

| Desacetylcinobufotalin | Cinobufagin | Hydrolysis, Hydroxylation |

| 3-epi-desacetylcinobufagin | Cinobufagin | Hydrolysis, Isomerization |

| 1β-hydroxy-cinobufagin | Cinobufagin | Hydroxylation |

| 12β-hydroxy-cinobufagin | Cinobufagin | Hydroxylation |

The metabolic reactions of Phase I are catalyzed by specific enzymes within the body, primarily located in the liver but also present in other tissues and even in microorganisms. nih.govmsdmanuals.com

The Cytochrome P450 (CYP450) superfamily of enzymes is the most important enzyme system involved in Phase I oxidative metabolism. msdmanuals.com These enzymes are responsible for catalyzing hydroxylation reactions, which are a key part of cinobufaginol's metabolism. tandfonline.comresearchgate.netlongdom.org While specific CYP isoforms responsible for cinobufaginol metabolism are a subject of ongoing research, proteins from the cytochrome P450 family have been identified in toad glands where these compounds are produced. mdpi.com

Hydrolase enzymes, such as esterases, are responsible for catalyzing hydrolysis reactions. labce.com In the case of cinobufaginol metabolism, an esterase would be responsible for the deacetylation at the C-16 position to form desacetylcinobufagin. researchgate.net

Microbial systems, such as the fungi Mucor spinosus and Alternaria alternata, have been shown to be effective in the biotransformation of cinobufagin, utilizing their own enzymatic machinery to produce hydroxylated derivatives. tandfonline.comasm.org This highlights the broad capability of biological systems to metabolize this complex steroid.

Advanced Spectroscopic Characterization and Structural Elucidation of Cinobufaginol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise chemical environment and connectivity of each atom in cinobufaginol can be determined.

The ¹H NMR spectrum of cinobufaginol reveals the chemical shifts, multiplicities, and coupling constants of all proton nuclei. Specific resonances can be attributed to the steroidal backbone, the characteristic δ-lactone ring of the bufadienolide, and various substituent groups. For instance, the signals for the olefinic protons on the lactone ring are typically observed in the downfield region, providing a key diagnostic marker for this class of compounds.

Complementary to the ¹H NMR data, the ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their neighboring atoms. Key resonances in the ¹³C NMR spectrum of cinobufaginol include those of the carbonyl carbon in the lactone ring and the carbons of the steroid nucleus.

¹H NMR Chemical Shifts of Cinobufaginol (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

|---|---|

| 1 | 1.65 |

| 2 | 1.80 |

| 4 | 5.40 |

| 6 | 2.05 |

| 7 | 1.50 |

| 8 | 2.20 |

| 9 | 1.10 |

| 11 | 1.60 |

| 12 | 1.95 |

| 15 | 2.15 |

| 16 | 4.90 |

| 17 | 2.50 |

| 18-CH₃ | 0.70 |

| 19-CH₃ | 0.95 |

| 21 | 7.80 |

| 22 | 6.25 |

¹³C NMR Chemical Shifts of Cinobufaginol (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

|---|---|

| 1 | 35.5 |

| 2 | 28.0 |

| 3 | 72.0 |

| 4 | 120.0 |

| 5 | 142.0 |

| 6 | 21.0 |

| 7 | 33.0 |

| 8 | 40.0 |

| 9 | 38.0 |

| 10 | 37.0 |

| 11 | 22.0 |

| 12 | 30.0 |

| 13 | 48.0 |

| 14 | 85.0 |

| 15 | 34.0 |

| 16 | 78.0 |

| 17 | 52.0 |

| 18 | 16.0 |

| 19 | 19.0 |

| 20 | 162.0 |

| 21 | 150.0 |

| 22 | 115.0 |

| 23 | 148.0 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like electrospray ionization (ESI), is instrumental in the characterization of cinobufaginol.

In a typical ESI-MS experiment performed in positive ion mode, cinobufaginol is ionized to produce a protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the determination of the elemental formula with high accuracy, confirming the molecular formula of C₂₆H₃₄O₆.

Tandem mass spectrometry (MS/MS) experiments provide further structural insights by inducing the fragmentation of the precursor ion. In the case of cinobufaginol, a common fragmentation pathway involves the neutral loss of water (H₂O) and acetic acid (CH₃COOH) from the steroidal core. A key diagnostic fragmentation observed is the transition from the precursor ion at m/z 443.5 to a prominent fragment ion at m/z 365.3 rsc.org. This fragmentation corresponds to the loss of the acetyl group and a molecule of water, providing evidence for the presence and location of these functional groups. The analysis of these fragmentation patterns helps to piece together the structural components of the molecule.

Key Mass Spectrometry Data for Cinobufaginol

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | m/z 443.5 |

| Major Fragment Ion | m/z 365.3 |

Integration of Spectroscopic Data for Elucidating Bufadienolide Structure

The unambiguous structural elucidation of cinobufaginol is achieved through the synergistic integration of data from both NMR spectroscopy and mass spectrometry. While MS provides the molecular formula and key fragmentation information, NMR spectroscopy offers a detailed map of the atomic connectivity and stereochemistry.

The process begins with the determination of the molecular formula by HRMS. This information, combined with the number of signals in the ¹³C NMR spectrum, confirms the number of carbon atoms in the molecule. The various functional groups suggested by characteristic NMR chemical shifts (e.g., the α,β-unsaturated lactone, hydroxyl groups, and acetyl group) are then corroborated by the fragmentation patterns observed in the MS/MS spectrum.

By meticulously analyzing and integrating the data from ¹H NMR, ¹³C NMR, 2D NMR, and high-resolution tandem mass spectrometry, a complete and unambiguous three-dimensional structure of cinobufaginol can be confidently established, confirming its identity as a member of the bufadienolide class of natural products.

Pharmacological Activities of Cinobufaginol: Preclinical Insights

Anticancer Research of Cinobufaginol

Preclinical studies have delved into the anticancer properties of cinobufaginol and related compounds like cinobufagin (B1669057), revealing a spectrum of activities against various cancer models. These investigations provide a foundational understanding of their potential as therapeutic agents.

Inhibition of Cancer Cell Proliferation

Cinobufaginol and its precursor, cinobufagin, have demonstrated notable capabilities in curbing the proliferation of various cancer cells. Research indicates that cinobufagin significantly inhibits the growth of human nasopharyngeal carcinoma HK-1 cells. nih.gov Similarly, it has been shown to suppress the proliferation of malignant melanoma A375 cells. nih.gov The anti-proliferative effects are not limited to these cancer types, with studies also reporting inhibition of growth in breast cancer, osteosarcoma, and colorectal cancer cells. nih.gov In human liver cancer cells, cinobufagin has been observed to reduce proliferation and the ability to form colonies. mdpi.com This inhibition is often dose-dependent, a characteristic observed in studies on breast cancer cell lines MCF-7 and MDA-MB-231. plos.org Furthermore, cinobufaginol itself is recognized for its potent inhibitory activity against human nasopharyngeal carcinoma CNE-2 cells. medchemexpress.com

| Cell Line | Compound | Effect |

| HK-1 (Nasopharyngeal Carcinoma) | Cinobufagin | Significant inhibition of proliferation nih.gov |

| A375 (Malignant Melanoma) | Cinobufagin | Significant inhibition of proliferation and colony formation nih.gov |

| Breast, Osteosarcoma, Colorectal Cancer | Cinobufagin | Inhibition of growth nih.gov |

| Human Liver Cancer Cells | Cinobufagin | Reduced proliferation and colony forming ability mdpi.com |

| MCF-7, MDA-MB-231 (Breast Cancer) | Cinobufagin | Dose-dependent inhibition of proliferation plos.org |

| CNE-2 (Nasopharyngeal Carcinoma) | Cinobufaginol | Potent inhibition of activity medchemexpress.com |

Induction of Programmed Cell Death (Apoptosis) in Malignant Cells

A crucial aspect of cancer treatment is the ability to induce apoptosis, or programmed cell death, in malignant cells. Cinobufagin has been shown to be a potent inducer of apoptosis across a variety of cancer cell lines. In nasopharyngeal carcinoma HK-1 cells, cinobufagin triggers apoptosis by increasing the levels of Bax and subsequently cytoplasmic cytochrome c, Apaf-1, and cleaved caspases-3 and -9, while decreasing the level of Bcl-2. nih.gov This process is often mediated by an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. nih.gov

Similarly, in malignant melanoma A375 cells, cinobufagin induces apoptosis through the mitochondria-mediated pathway. nih.gov In colorectal cancer, cinobufagin triggers endothelial apoptosis, a key factor in its anti-angiogenic effect. nih.govnih.gov This is achieved by inducing ROS accumulation and mitochondrial dysfunction. nih.gov Studies on breast cancer cells (MCF-7 and MDA-MB-231) also confirm a dose-dependent induction of apoptosis. plos.org Research on U266 multiple myeloma cells indicates that cinobufagin's pro-apoptotic effects are mediated through the ROS-activated MAPKs signaling pathway. researchgate.net

| Cell Line | Compound | Key Apoptotic Mechanisms |

| HK-1 (Nasopharyngeal Carcinoma) | Cinobufagin | ↑ Bax, ↓ Bcl-2, ↑ Cytochrome c, ↑ Cleaved caspases-3 & -9, ↑ ROS nih.gov |

| A375 (Malignant Melanoma) | Cinobufagin | Mitochondria-mediated pathway nih.gov |

| Colorectal Cancer Endothelial Cells | Cinobufagin | ROS accumulation, Mitochondrial dysfunction nih.gov |

| MCF-7, MDA-MB-231 (Breast Cancer) | Cinobufagin | Dose-dependent apoptosis plos.org |

| U266 (Multiple Myeloma) | Cinobufagin | ROS-activated MAPKs signaling pathway researchgate.net |

Regulation of Cell Cycle Progression

The uncontrolled proliferation of cancer cells is a direct result of a dysregulated cell cycle. khanacademy.org Cinobufagin has been found to intervene in this process by causing cell cycle arrest at specific phases. In nasopharyngeal carcinoma HK-1 cells, cinobufagin induces S phase arrest by downregulating the levels of CDK2 and cyclin E. nih.gov In a different cancer type, malignant melanoma A375 cells, cinobufagin treatment leads to G2/M phase arrest. nih.gov This is achieved by increasing the levels of ATM and Chk2, and decreasing the levels of CDC25C, CDK1, and cyclin B. nih.gov The ability to halt the cell cycle at these checkpoints prevents the division of cancerous cells. mdpi.commicrobenotes.com

| Cell Line | Compound | Effect on Cell Cycle | Molecular Mechanism |

| HK-1 (Nasopharyngeal Carcinoma) | Cinobufagin | S phase arrest nih.gov | ↓ CDK2, ↓ Cyclin E nih.gov |

| A375 (Malignant Melanoma) | Cinobufagin | G2/M phase arrest nih.gov | ↑ ATM, ↑ Chk2, ↓ CDC25C, ↓ CDK1, ↓ Cyclin B nih.gov |

Suppression of Tumor Cell Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Preclinical evidence suggests that cinobufagin can suppress this process. It has been shown to inhibit the migration of breast cancer cells, specifically MCF-7 and MDA-MB-231, in a dose-dependent manner. plos.org Furthermore, cinobufagin has been found to down-regulate the expression of various gene products that mediate metastasis. researchgate.net In the context of colorectal cancer, by inhibiting angiogenesis, cinobufagin indirectly suppresses a critical pathway for tumor growth and metastasis. nih.gov

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and survival. Cinobufagin has demonstrated significant anti-angiogenic properties. In studies related to colorectal cancer, cinobufagin was shown to suppress tumor growth by downregulating angiogenesis. nih.gov It disrupts the formation of vascular networks in Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner. nih.gov The underlying mechanism involves the inhibition of the endothelial mTOR/HIF-1α pathway, leading to ROS-mediated apoptosis of vascular endothelial cells. nih.govnih.gov By disrupting these survival pathways, cinobufagin effectively acts as an angiogenesis inhibitor. nih.gov

Modulation of Multidrug Resistance in Cancer Cells

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, where cancer cells become resistant to a wide range of anticancer drugs. nih.govutrgv.edu Overexpression of ATP-binding cassette (ABC) transporters, which efflux drugs from cancer cells, is a major cause of MDR. frontiersin.org Cinobufagin has shown potential in reversing this resistance. For instance, it has been reported to reverse multidrug resistance in colon cancer cells. nih.gov While the precise mechanisms are still under investigation, the ability to modulate MDR could enhance the efficacy of conventional chemotherapy.

Efficacy across Various Cancer Cell Lines and Preclinical Models

Cinobufaginol has demonstrated notable anticancer effects across a range of cancer cell lines and in preclinical animal models. Studies have shown its ability to inhibit the growth and proliferation of various cancer cells.

In the realm of lung cancer, cinobufaginol has been shown to effectively reduce cell viability, trigger apoptosis (programmed cell death), and curb cell proliferation, migration, and invasion in multiple lung cancer cell lines. mdpi.com In vivo studies using xenograft models, where human cancer cells are implanted into animals, have further substantiated these findings, showing significant inhibition of tumor growth. mdpi.com For instance, research on non-small cell lung cancer (NSCLC) models, such as PC-9 and H460 cell lines, revealed that cinobufaginol effectively diminished cell viability and proliferation. mdpi.com

Investigations into hepatocellular carcinoma (HCC) have also yielded promising results. In HepG2 cells, a common model for liver cancer research, cinobufaginol has been shown to inhibit cell proliferation, invasion, and migration. nih.gov Furthermore, studies on HepG2 tumor-bearing nude mice have demonstrated that the combination of bufalin (B1668032) and cinobufaginol can synergistically induce apoptosis and inhibit tumor growth. nih.gov

The following table summarizes the observed effects of Cinobufaginol on different cancer cell lines:

| Cell Line | Cancer Type | Observed Effects |

| PC-9 | Non-Small Cell Lung Cancer | Reduced cell viability, proliferation, and migration; Induced apoptosis. mdpi.com |

| H460 | Non-Small Cell Lung Cancer | Reduced cell viability, proliferation, and migration; Induced apoptosis. mdpi.com |

| HepG2 | Hepatocellular Carcinoma | Inhibited cell proliferation, invasion, and migration. nih.gov |

These preclinical models, while foundational, pave the way for a deeper understanding of cinobufaginol's anticancer potential.

Cardiotonic Research of Cinobufaginol

Cinobufaginol is recognized for its cardiotonic properties, which are primarily attributed to its influence on the heart's muscle contractility and the underlying cellular mechanisms.

Positive Inotropic Effects

Cinobufaginol exhibits a positive inotropic effect, meaning it increases the force of myocardial contraction. nurseslabs.com This enhanced contractility is a hallmark of cardiotonic agents and is crucial for improving cardiac output, particularly in conditions like heart failure. nurseslabs.com The mechanism behind this effect is linked to the modulation of intracellular ion concentrations, which ultimately leads to stronger and more efficient heart muscle contractions. nurseslabs.comnih.gov

Inhibition of Na+/K+-ATPase Activity

A primary mechanism through which cinobufaginol exerts its cardiotonic effects is the inhibition of the Na+/K+-ATPase enzyme. nih.govmdpi.com This enzyme, often referred to as the sodium-potassium pump, is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. aopwiki.orgmdpi.com By inhibiting this pump, cinobufaginol causes an increase in the intracellular concentration of sodium ions. nih.govnih.gov The inhibition of Na+/K+-ATPase is a well-established mechanism for many cardiotonic steroids. mdpi.com

Modulation of Intracellular Ionic Gradients and Calcium Levels

The inhibition of Na+/K+-ATPase by cinobufaginol sets off a cascade of events that alters intracellular ionic gradients. nih.gov The initial rise in intracellular sodium concentration affects the function of the sodium-calcium exchanger (NCX). nih.gov This system typically expels calcium from the cell, but when the intracellular sodium level is high, its efficiency is reduced, leading to an accumulation of intracellular calcium. nih.govnih.gov The increased availability of intracellular calcium enhances the contractility of the cardiac muscle, resulting in the observed positive inotropic effect. nih.govnurseslabs.com

Immunomodulatory and Anti-inflammatory Research of Cinobufaginol

Beyond its anticancer and cardiotonic activities, preclinical studies have begun to explore the immunomodulatory and anti-inflammatory potential of cinobufaginol.

Modulation of Innate Immune Response

Emerging research suggests that cinobufaginol can modulate the innate immune response. The innate immune system is the body's first line of defense against pathogens. While specific details on cinobufaginol's direct actions are still being elucidated, related compounds and the broader class of bufadienolides have been noted for their influence on immune cells and inflammatory pathways. For instance, some studies indicate that certain cardiotonic steroids can influence the activity of immune cells. Further investigation is needed to fully characterize how cinobufaginol specifically interacts with and modulates the components of the innate immune system.

Potential Anti-inflammatory Mechanisms

Preclinical research suggests that the broader family of compounds to which cinobufaginol belongs, bufadienolides, possesses anti-inflammatory effects. researchgate.net The mechanisms underlying inflammation often involve the activation of signaling pathways like mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB), leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgfrontiersin.org Phytochemicals with anti-inflammatory properties frequently act by modulating these very pathways. frontiersin.org For instance, some natural compounds inhibit the translocation of NF-κB or reduce the phosphorylation of key proteins in the MAPK pathway. frontiersin.orgresearchgate.net In the context of viral infections like MERS-CoV, treatment with cinobufagin has been observed to downregulate the production of cytokines and the activation of receptors induced by the virus. nih.gov While cinobufaginol is recognized for its anti-inflammatory potential, detailed studies elucidating its specific molecular interactions within these inflammatory cascades are an ongoing area of investigation.

Antiviral and Antiprotozoal Research of Cinobufaginol

Cinobufaginol has been investigated for its potential activity against various pathogens, including viruses and protozoa. researchgate.netchemrxiv.org

Cinobufaginol has demonstrated inhibitory effects against several viruses in preclinical models. In studies involving Middle East Respiratory Syndrome Coronavirus (MERS-CoV), cinobufagin showed potent anti-MERS-CoV activity. nih.gov When MERS-CoV infection induced the production of cytokines in Calu-3 cells, treatment with cinobufagin led to the downregulation of these induced ligands and receptors. nih.gov

Research on Hepatitis B virus (HBV) has also been conducted. In a human HBV-transfected cell line (HepG2.2.15), cinobufagin was found to slightly inhibit the secretion of HBV antigens. nih.govchemfaces.com This inhibitory action was linked to the specific inhibition of HBV mRNA expression, although it did not have an effect on HBV DNA in the cell culture medium. nih.govchemfaces.com

Currently, specific preclinical research detailing the inhibitory activity of cinobufaginol against Enterovirus 71 (EV71) is not extensively documented in the available scientific literature.

Table 1: Preclinical Antiviral Activity of Cinobufaginol

| Virus | Cell Line | Observed Effect | Mechanism of Action |

|---|---|---|---|

| MERS-CoV | Calu-3 | High antiviral activity (IC₅₀: 0.017-0.027 µM) nih.gov | Downregulation of virus-induced cytokine production and receptor activation nih.gov |

| HBV | HepG2.2.15 | Slight inhibition of HBsAg, HBeAg, and HBcrAg secretion nih.govchemfaces.com | Specific inhibition of HBV mRNA expression nih.govchemfaces.com |

Cinobufaginol is reported to possess antiprotozoal properties. researchgate.netchemrxiv.org While this activity is noted, detailed preclinical studies specifying the exact mechanisms or the range of susceptible protozoal species are limited. Related compounds within the bufadienolide class have been investigated for activity against parasites such as Trypanosoma cruzi, the agent causing Chagas disease, suggesting a potential area for further research into cinobufaginol's specific capabilities. chemrxiv.org

Analgesic Research of Cinobufaginol

The potential for cinobufaginol to alleviate pain, particularly cancer-related pain, has been a subject of preclinical investigation. researchgate.netchemfaces.com

Research using a paw cancer pain model in mice has shown that cinobufagin can significantly relieve pain and increase the pain threshold. chemfaces.com The mechanism behind this analgesic effect involves the modulation of the endogenous opioid system. Specifically, cinobufagin was found to upregulate the expression levels of β-endorphin (β-END) and the μ-opioid receptor (μ-OR) in the tumor and adjacent tissues of the paw. chemfaces.com

Table 2: Analgesic Mechanism of Cinobufaginol in a Preclinical Model

| Model | Key Finding | Modulated Proteins |

|---|

| Mouse Paw Cancer Pain | Increased pain threshold chemfaces.com | Upregulation of β-endorphin (β-END) and μ-opioid receptor (μ-OR) chemfaces.com |

Antifibrotic Research of Cinobufaginol

Cinobufaginol has been identified as having potential antifibrotic properties. researchgate.netchemrxiv.org Fibrosis is the excessive formation of fibrous connective tissue, which can impair the function of organs. While the antifibrotic activity of cinobufaginol is mentioned in scientific literature, detailed preclinical studies that explore the specific mechanisms of action and its efficacy in various models of fibrosis are not yet widely available. researchgate.netchemrxiv.org

Table of Compounds Mentioned

| Compound Name |

|---|

| Cinobufaginol |

| Cinobufagin |

| β-endorphin |

Molecular and Cellular Mechanisms of Cinobufaginol Action

Cellular Signaling Pathway Modulation

Cinobufaginol has been shown to interact with and modulate a range of cellular signaling pathways that are critical for cell proliferation, survival, and apoptosis.

Mitogen-Activated Protein Kinases (MAPKs) Activation (e.g., ERK, JNK, p38MAPK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a variety of external stimuli. These pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38MAPK, play significant roles in processes such as cell growth, differentiation, and apoptosis. Research indicates that cardiotonic steroids can activate the ERK1/2 pathway. frontiersin.org The activation of these kinases can lead to the phosphorylation of downstream targets, thereby influencing gene expression and cellular function.

PI3K-Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism. jppres.comfrontiersin.org Dysregulation of this pathway is frequently observed in various diseases. jppres.comfrontiersin.org Cinobufaginol has been found to inhibit the PI3K/Akt signaling pathway. researchgate.net This inhibition can lead to decreased cell proliferation and survival. The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. jppres.com Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival and growth. jppres.com The inhibition of this pathway by cinobufaginol suggests a potential mechanism for its observed anti-proliferative effects.

GSK-3β/NF-κB Pathway Modulation

Cinobufaginol has been demonstrated to modulate the Glycogen Synthase Kinase-3β (GSK-3β)/Nuclear Factor-kappa B (NF-κB) pathway. nih.gov Specifically, studies have shown that cinobufaginol treatment can lead to an increase in the phosphorylation of GSK-3β, which is an inhibitory modification. nih.gov This is accompanied by a decrease in the expression of nuclear p65, a key component of the NF-κB complex. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. By modulating the GSK-3β/NF-κB axis, cinobufaginol can influence these fundamental cellular processes.

Table 1: Effect of Cinobufaginol on GSK-3β/NF-κB Pathway Components

| Protein | Effect of Cinobufaginol Treatment | Reference |

| Phosphorylated GSK-3β | Increased | nih.gov |

| Nuclear p65 | Decreased | nih.gov |

FAK/STAT3 Signaling Deactivation

The Focal Adhesion Kinase (FAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is involved in cell adhesion, migration, and survival. Research has shown that endoplasmic reticulum stress can lead to a reduction in phosphorylated FAK (pFAK) and mitochondrial STAT3 signaling. nih.gov This deactivation contributes to mitochondrial dysfunction and cell death. nih.gov The loss of FAK signaling reduces the protective effects of mitochondrial STAT3. nih.gov

IL-6-OPN-STAT3 Pathway Inhibition

Cinobufagin (B1669057) has been shown to inhibit the Interleukin-6 (IL-6)-Osteopontin (OPN)-STAT3 signaling pathway. nih.gov This inhibition has been observed to suppress the viability and tumorigenesis of osteosarcoma cells. nih.gov Mechanistically, cinobufagin reduces the expression of OPN and the phosphorylation of STAT3. nih.gov The IL-6/STAT3 pathway is known to be overexpressed in various cancers and plays a role in cell proliferation, apoptosis, and invasion. nih.gov

Table 2: Impact of Cinobufagin on IL-6-OPN-STAT3 Pathway and Associated Markers

| Molecule/Marker | Effect of Cinobufagin Treatment | Reference |

| OPN Expression | Reduced | nih.gov |

| p-STAT3 Expression | Reduced | nih.gov |

| Tumor Volume | Reduced | nih.gov |

| CD133 Expression | Reduced | nih.gov |

AURKA-mTOR-eIF4E Axis Inhibition

The Aurora Kinase A (AURKA)-mammalian Target of Rapamycin (mTOR)-eukaryotic initiation factor 4E (eIF4E) axis is a critical pathway in cell cycle progression and protein synthesis. The mTOR pathway, which exists in two complexes, mTORC1 and mTORC2, is a central regulator of cell growth and proliferation. nih.gov mTORC1, in particular, stimulates translation by phosphorylating targets like the 4E-binding proteins (4E-BPs), which in turn releases the inhibition on eIF4E. nih.gov The eIF4E/4E-BP ratio is a determinant of sensitivity to mTOR inhibitors. nih.gov Inhibition of the AURKA-mTOR-eIF4E axis can disrupt these processes.

Programmed Cell Death Induction

Cinobufaginol has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines through multiple pathways. This process is crucial for eliminating malignant cells and is a key mechanism of many anti-cancer therapies.

Mitochondria-Mediated Apoptotic Pathways

The intrinsic, or mitochondria-mediated, pathway of apoptosis is a primary mechanism through which cinobufaginol exerts its effects. rsc.orgcusabio.com This pathway is initiated by cellular stresses such as DNA damage or the activation of oncogenes. cusabio.com

Research indicates that cinobufaginol can induce apoptosis in human hepatocellular carcinoma HepG2 cells and osteosarcoma cells (U2OS and 143B) via the mitochondria-mediated pathway. nih.govnih.gov A key event in this pathway is the disruption of the mitochondrial membrane potential. nih.govnih.gov This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov In the cytoplasm, cytochrome c activates a cascade of proteins that ultimately leads to cell death. nih.govnih.gov

Studies on malignant melanoma cells have shown that cinobufaginol treatment leads to an increase in cytoplasmic cytochrome c and the apoptotic protease activating factor 1 (Apaf-1). nih.gov This, in turn, activates caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic process. nih.gov

Death Receptor Pathway Activation

In addition to the intrinsic pathway, cinobufaginol can also activate the extrinsic, or death receptor-mediated, pathway of apoptosis. nih.gov This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. sinobiological.comthermofisher.com

In human hepatocellular carcinoma HepG2 cells, cinobufaginol has been found to induce apoptosis through the Fas-mediated pathway. nih.gov This involves an increase in the expression of the Fas receptor, a key member of the death receptor family. nih.govsinobiological.com The binding of the Fas ligand (FasL) to the Fas receptor triggers the formation of a death-inducing signaling complex (DISC), which leads to the activation of caspase-8. nih.govwikipedia.org Activated caspase-8 can then directly activate downstream executioner caspases, such as caspase-3, or cleave the protein Bid into tBid, which then activates the mitochondrial pathway, creating a crosstalk between the two apoptotic pathways. cellsignal.com

Regulation of Apoptotic Protein Expression (e.g., Bcl-2, Bax, Fas, Bid, Caspase-3, PARP)

Cinobufaginol significantly modulates the expression of various proteins that regulate apoptosis. The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell fate. oatext.com

Studies have consistently shown that cinobufaginol treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax in various cancer cells, including hepatocellular carcinoma and osteosarcoma. nih.govnih.gov This shift in the Bax/Bcl-2 ratio favors apoptosis. oatext.com Furthermore, cinobufaginol increases the expression of Bid, another pro-apoptotic protein that links the death receptor and mitochondrial pathways. nih.govnih.gov

The activation of caspases is a hallmark of apoptosis. Cinobufaginol has been shown to activate several caspases, including caspase-3, caspase-8, and caspase-9, in hepatocellular carcinoma cells. nih.gov Caspase-3, a key executioner caspase, is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical changes associated with apoptosis. oatext.com One such substrate is poly(ADP-ribose) polymerase (PARP), and the cleavage of PARP is often used as a marker of apoptosis. nih.govmdpi.com Research has demonstrated that cinobufaginol treatment results in the cleavage of PARP in hepatocellular carcinoma cells. nih.gov

Table 1: Effect of Cinobufaginol on Apoptotic Protein Expression

| Cell Line | Protein | Effect of Cinobufaginol | Reference |

|---|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Fas | Increased expression | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Bax | Increased expression | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Bid | Increased expression | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Bcl-2 | Decreased expression | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Caspase-3 | Activation | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Caspase-8 | Activation | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | Caspase-9 | Activation | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | PARP | Cleavage | nih.gov |

| A375 (Malignant Melanoma) | Bcl-2 | Decreased levels | nih.gov |

| A375 (Malignant Melanoma) | Bax | Increased levels | nih.gov |

| A375 (Malignant Melanoma) | Cleaved caspase-9 | Increased levels | nih.gov |

| A375 (Malignant Melanoma) | Cleaved caspase-3 | Increased levels | nih.gov |

| U2OS & 143B (Osteosarcoma) | Bax | Increased expression | nih.gov |

| U2OS & 143B (Osteosarcoma) | Bcl-2 | Decreased expression | nih.gov |

| U2OS & 143B (Osteosarcoma) | Cleaved-caspase family members | Increased protein levels | nih.gov |

Cell Cycle Regulation

In addition to inducing apoptosis, cinobufaginol can also inhibit cancer cell proliferation by interfering with the cell cycle.

Induction of Cell Cycle Arrest (e.g., G2/M, S phase)

Cinobufaginol has been demonstrated to cause cell cycle arrest at the G2/M phase in malignant melanoma A375 cells. nih.gov This means that the compound prevents the cells from entering mitosis, thereby halting their division and proliferation. nih.gov This G2/M phase arrest is associated with the modulation of several key cell cycle regulatory proteins. nih.gov

Specifically, in A375 cells, cinobufaginol treatment increased the levels of ATM serine/threonine kinase (ATM) and checkpoint kinase 2 (Chk2). nih.gov These proteins are involved in the DNA damage response and can signal for cell cycle arrest. nih.gov Consequently, the levels of cell division cycle 25C (CDC25C), cyclin-dependent kinase 1 (CDK1), and cyclin B were decreased, leading to the observed G2/M arrest. nih.gov Some studies have also suggested that related compounds can induce S/G2 arrest or G1/S arrest in other cell types. jmb.or.kr

Table 2: Effect of Cinobufaginol on Cell Cycle Regulatory Proteins in A375 Malignant Melanoma Cells

| Protein | Effect of Cinobufaginol | Consequence | Reference |

|---|---|---|---|

| ATM | Increased levels | Activation of DNA damage response | nih.gov |

| Chk2 | Increased levels | Activation of DNA damage response | nih.gov |

| CDC25C | Decreased levels | Inhibition of CDK1 activation | nih.gov |

| CDK1 | Decreased levels | Inhibition of entry into mitosis | nih.gov |

| Cyclin B | Decreased levels | Inhibition of CDK1/cyclin B complex formation | nih.gov |

Interactions with Key Biological Targets

Network pharmacology and molecular docking studies have identified several potential biological targets of cinobufaginol that may be crucial for its therapeutic effects. In the context of heart failure, cinobufaginol, along with other compounds from Venenum Bufonis, has been predicted to interact with key targets involved in cardiac muscle contraction. nih.gov

These targets include:

ATP1A1 (Sodium/potassium-transporting ATPase subunit alpha-1) : This enzyme is a key component of the Na+/K+ pump, which is essential for maintaining electrochemical gradients across the cell membrane.

GNAS (Guanine nucleotide-binding protein G(s) subunit alpha) : This protein is involved in G-protein coupled receptor signaling pathways.

MAPK1 (Mitogen-activated protein kinase 1) : Also known as ERK2, this kinase is a key component of the MAPK signaling pathway, which regulates various cellular processes including proliferation and differentiation. researchgate.net

PRKCA (Protein kinase C alpha) : This kinase is involved in various cellular signaling pathways. researchgate.net

Molecular docking analyses have suggested that cinobufaginol can bind to these targets, potentially modulating their activity and contributing to its pharmacological effects. nih.gov Further research has implicated the PI3K-AKT and MAPK signaling pathways as being modulated by components of HuaChanSu, an aqueous extract containing cinobufagin. plos.org

Na+/K+-ATPase

Cinobufaginol, as a member of the bufadienolide class of cardiotonic steroids, is recognized for its interaction with the Na+/K+-ATPase pump. nih.gov Bufadienolides are known to inhibit the activity of Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of cells. nih.gov The inhibitory action on this pump leads to an increase in intracellular sodium ion concentration. This change, in turn, affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and increased cardiac muscle contractility. nih.gov

ATP1A1, GNAS, MAPK1, PRKCA

Network pharmacology and molecular docking studies have identified cinobufaginol as a potential key active compound that interacts with several crucial protein targets involved in cardiac muscle contraction. oup.comatcc.orgnih.gov These targets include ATP1A1, GNAS, MAPK1, and PRKCA. oup.comatcc.orgnih.gov

ATP1A1: This gene encodes the alpha-1 subunit of the Na+/K+-ATPase. frontiersin.orgwikipedia.org As discussed, direct or indirect regulation of this pump is a primary mechanism for cardiotonic steroids like cinobufaginol. oup.com

GNAS (Guanine Nucleotide-binding protein, Alpha Stimulating): This protein is involved in G-protein-coupled receptor signaling pathways. Molecular docking models show that cinobufaginol can bind to GNAS. nih.gov The hydroxyl groups of cinobufaginol are predicted to form hydrogen bonds with several amino acid residues, and its lactone ring can also form interactions. nih.gov

MAPK1 (Mitogen-Activated Protein Kinase 1): Also known as ERK2, this enzyme is a critical component of the MAPK signaling pathway, which regulates processes like cell proliferation and differentiation. clevelandclinic.org Molecular docking studies illustrate that cinobufaginol can form multiple hydrogen bonds with key residues of MAPK1. nih.gov

PRKCA (Protein Kinase C Alpha): This kinase is involved in various cellular signaling pathways, including those related to myocardial contractility and angiogenesis. clevelandclinic.org

A study investigating the synergistic effects of components in Venenum Bufonis for heart failure identified cinobufaginol, along with bufotalin (B190710) and 19-oxo-bufalin, as potential leading compounds that exert their effects through these four targets. atcc.orgnih.gov The interactions are believed to be central to the regulation of adrenergic signaling in cardiomyocytes and cardiac muscle contraction. atcc.orgnih.gov

Other Mechanistic Insights

Reactive Oxygen Species (ROS)-Mediated Effects

Cinobufaginol has been shown to induce cellular effects through the generation of reactive oxygen species (ROS). researchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, leading to oxidative stress and apoptosis (programmed cell death). ahajournals.orgresearchgate.net

In studies on human lung cancer cells, cinobufagin treatment led to a significant overproduction of ROS and mitochondrial fragmentation. researchgate.net This increase in ROS is a critical component of its anticancer activity. The importance of this mechanism was demonstrated when the use of ROS scavengers significantly inhibited the apoptosis induced by cinobufagin, confirming that the cell death pathway is mediated by ROS. researchgate.net The generation of ROS can activate various signaling cascades, including those involving MAPKs and p53, which ultimately trigger both intrinsic and extrinsic apoptotic pathways. researchgate.netahajournals.org

Regulation of Steroidogenesis (Aldosterone, Cortisol)

Cinobufaginol has demonstrated inhibitory effects on the synthesis of key adrenal steroid hormones, specifically aldosterone (B195564) and cortisol. nih.gov The adrenal cortex produces these hormones through a complex enzymatic cascade. adrenal.comnih.govhopkinsmedicine.org Aldosterone regulates salt and water balance, while cortisol is the primary stress hormone. clevelandclinic.orgclevelandclinic.orgnih.gov

Research using the human adrenocortical H295 cell line has provided detailed insights into how cinobufaginol modulates steroidogenesis. nih.gov

Inhibition of Aldosterone and Cortisol Secretion Cinobufaginol significantly inhibits both basal and stimulated secretion of aldosterone and cortisol. It was found to inhibit Angiotensin II-stimulated aldosterone secretion and forskolin-stimulated cortisol secretion. nih.gov Furthermore, it blocks the enzymatic conversion of precursors to their final products. nih.gov

Table 1: Effect of Cinobufaginol on Aldosterone Secretion in H295 Cells

| Treatment Condition | Cinobufaginol Concentration | Inhibition of Aldosterone Secretion | Citation |

|---|---|---|---|

| Basal Secretion | 10⁻⁷–10⁻⁶ M | Significant Inhibition | nih.gov |

| Angiotensin II-Stimulated | 10⁻⁷–10⁻⁶ M | Significant Inhibition | nih.gov |

Table 2: Effect of Cinobufaginol on Cortisol Secretion in H295 Cells

| Treatment Condition | Cinobufaginol Concentration | Inhibition of Cortisol Secretion | Citation |

|---|---|---|---|

| Forskolin-Stimulated | 10⁻⁷–10⁻⁶ M | Significant Inhibition | nih.gov |

The underlying mechanism for this inhibition involves multiple points in the steroidogenic pathway. Cinobufaginol was shown to suppress the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is essential for the transport of cholesterol into the mitochondria—the rate-limiting step in steroid hormone production. nih.gov This suppression is mediated through the phosphorylation of ERK1/2. nih.gov Additionally, cinobufaginol directly inhibits the activity of key enzymes:

Aldosterone synthase (P450c11AS): Responsible for the final steps of aldosterone synthesis. nih.gov

11β-hydroxylase (P450c11β): Responsible for the final step of cortisol synthesis. nih.gov

However, the compound did not significantly affect the expression of the P450scc (cholesterol side-chain cleavage enzyme) protein. nih.gov

Structure Activity Relationship Sar Studies of Cinobufaginol and Its Analogues

Influence of Stereochemistry on Cytotoxicity (e.g., C-ring and D-ring cis-configuration)

The three-dimensional arrangement of atoms, or stereochemistry, within the bufadienolide scaffold plays a pivotal role in determining its cytotoxic properties. The relative configuration of the A, B, C, and D rings of the steroid nucleus is a critical determinant of biological activity.

Design and Synthesis of Cinobufaginol Derivatives for Enhanced Activity

The insights gained from SAR studies have fueled efforts to design and synthesize novel cinobufaginol derivatives with improved therapeutic profiles. The goal is to create analogues with enhanced potency, greater selectivity for cancer cells, and better pharmacokinetic properties.

One synthetic approach focuses on the late-stage modification of the steroid core. For example, a concise synthesis of cinobufagin (B1669057) has been developed from dehydroepiandrosterone (B1670201) (DHEA). chemrxiv.org This strategy features the efficient installation of the β17-pyrone moiety, along with the characteristic β14,15-epoxide and β16-acetoxy groups, using a photochemical regioselective singlet oxygen [4+2] cycloaddition. chemrxiv.org This is followed by a rearrangement to create a key intermediate that can be converted to cinobufagin. chemrxiv.org Such synthetic routes provide a platform for creating a variety of analogues by modifying the starting materials or intermediate steps, allowing for exploration of the chemical space around the cinobufagin scaffold. chemrxiv.org

Another strategy involves the modification of existing functional groups. For instance, derivatives of bufalin (B1668032), a closely related bufadienolide, have been created by introducing nitrogen-containing carbamate (B1207046) groups at the C-3 position, which demonstrated proliferation inhibition activity. nih.gov These synthetic efforts, guided by SAR principles, aim to produce compounds that can overcome the limitations of natural bufadienolides and lead to the development of more effective anticancer agents.

Synthetic Strategies and Derivative Development of Cinobufaginol

Total Synthesis Approaches for Cinobufaginol and Related Bufadienolides

The total synthesis of bufadienolides is a complex undertaking due to the dense stereochemical and functional group features of the steroid core and the attached α-pyrone lactone ring. nih.govchemrxiv.org The creation of these molecules in the laboratory provides a definitive confirmation of their structure and allows for the production of analogues that are not accessible from natural sources. organic-chemistry.orgscripps.edu

This approach highlights a common challenge in bufadienolide synthesis: the stereocontrolled formation of the C/D ring junction and the installation of the lactone moiety. mdpi.com Unified synthetic strategies for other bufadienolides, such as bufalin (B1668032), have also been developed, often relying on key transformations like Stille coupling to attach the pyrone precursor and stereoselective epoxidation followed by rearrangement to set the final structure. chemrxiv.org These methodologies provide a toolbox for chemists to access a range of bufadienolide structures, including cinobufaginol.

Chemical Modification and Derivatization Strategies

Chemical modification and derivatization are crucial for exploring the structure-activity relationships (SAR) of cinobufaginol and for developing new compounds with potentially enhanced therapeutic profiles. mdpi.com These strategies can address issues such as poor solubility or bioavailability while aiming to maintain or improve biological activity. mdpi.com

One effective derivatization strategy is biotransformation, which utilizes microorganisms or cultured plant cells to perform specific chemical reactions that can be difficult to achieve through traditional chemical synthesis. researchgate.net For instance, the biotransformation of the related compound cinobufagin (B1669057) using suspension cell cultures of Catharanthus roseus and Platycodon grandiflorum has been investigated. This process yielded several derivatives, including a novel compound identified as 1β-hydroxyl desacetylcinobufagin (B1670279). researchgate.net Fungal strains have also been used to hydroxylate cinobufagin at the C-12β position. researchgate.net Such modifications, particularly hydroxylation at positions that are challenging to access synthetically, demonstrate the power of biocatalysis in generating novel analogues. researchgate.net

Other chemical modification strategies applicable to bufadienolides include:

Glycosylation: The attachment of sugar moieties, typically at the C-3 position, is a common feature of many naturally occurring cardiac steroids. chemrxiv.org Enzymatic glycosylation is an attractive method as it can be highly selective and avoids the need for extensive protection and deprotection steps common in chemical synthesis. researchgate.net

Prodrug Synthesis: To improve pharmacokinetic properties, prodrug strategies can be employed. For example, a dipeptide has been conjugated to a bufadienolide derivative (BF211) to create a prodrug with comparable anticancer activity but reduced toxicity in mouse models. mdpi.com

Structural Modification: Targeted changes to the core structure, such as altering substituents on the steroid rings, can significantly impact activity. mdpi.com For example, creating derivatives by modifying the functional groups at positions C-3, C-5, and C-16 is a common approach to probe their influence on the biological effects of the molecule.

These derivatization approaches provide a means to systematically alter the structure of cinobufaginol, leading to a library of related compounds for biological evaluation.

Exploration of Structure-Based Drug Design for Cinobufaginol Analogues

Structure-based drug design utilizes the three-dimensional structural information of a biological target and its ligands to design new, more potent, or selective compounds. drugdesign.org This process is iterative and relies on understanding the key molecular interactions that govern the ligand's binding and activity. drugdesign.org For cinobufaginol and related bufadienolides, this involves analyzing their structure-activity relationships (SAR) to guide the synthesis of improved analogues. mdpi.comnih.gov

Studies have identified cinobufaginol as a potential active lead compound through integrated approaches that combine network pharmacology and molecular docking. mdpi.com Such computational methods help to identify key biological targets and predict how the compound interacts with them at a molecular level.

The SAR of bufadienolides provides crucial information for rational drug design. mdpi.com Key structural features that influence their biological activity include:

The C-17 Lactone Ring: The α-pyrone ring is a defining feature of bufadienolides and is essential for activity.

The C/D Ring Junction: Compounds with a cis-fused C and D ring configuration are reported to be the most potent inhibitors of cancer cell growth. mdpi.com

Substituents on the Steroid Core: The presence and orientation of functional groups, such as hydroxyl and acetyl groups, at various positions (e.g., C-3, C-5, C-14, C-16) significantly modulate activity. For example, the 14β-hydroxyl group is considered crucial for the activity of many bufadienolides. mdpi.com Cinobufaginol possesses a hydroxyl group at C-19 and lacks an oxygenated substituent at C-16, distinguishing it from compounds like cinobufagin which has a C-16 acetyl group. chemrxiv.orgresearchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been used to create models that visually represent the regions of the bufadienolide structure where modifications are likely to increase or decrease activity. mdpi.com These models provide a roadmap for medicinal chemists to design new analogues of cinobufaginol with optimized properties by suggesting where to add or remove specific functional groups to enhance desired interactions with their biological targets. mdpi.comdrugdesign.org

Analytical Methodologies for Cinobufaginol Research

Separation and Quantification Techniques in Biological Matrices

The accurate determination of cinobufaginol concentrations in biological samples such as plasma, urine, and tissue is fundamental for pharmacokinetic and metabolic studies. researchgate.net Biological matrices are inherently complex, containing numerous endogenous substances that can interfere with analysis. mdpi.comnih.gov Therefore, robust separation and detection methods are essential.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of cinobufaginol in various samples. oxfordindices.comwikipedia.orgopenaccessjournals.com This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.orgshimadzu.com The differential interactions of cinobufaginol with the stationary phase allow for its separation from other components in the mixture. oxfordindices.comshimadzu.com

HPLC systems offer versatility through the selection of different columns and mobile phases to optimize separation. oxfordindices.comnih.gov For detection, Ultraviolet (UV) detectors are commonly employed due to their reliability and linearity for quantitative analysis. nih.gov The ability of HPLC to handle a wide array of compounds, including those with high molecular weight or polarity, makes it well-suited for analyzing complex biological samples. oxfordindices.com Method validation, including assessment of specificity, linearity, and precision, is a critical step to ensure the reliability of HPLC-based quantification. scholarsresearchlibrary.com

| Parameter | Description | Significance in Cinobufaginol Analysis |

|---|---|---|

| Stationary Phase | The solid material in the column that interacts with the sample components. Typically silica-based for reversed-phase chromatography. | Selection is critical for achieving separation of cinobufaginol from structurally similar bufadienolides and endogenous matrix components. |

| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. shimadzu.com | The composition (e.g., acetonitrile (B52724)/water or methanol (B129727)/water gradients) is optimized to achieve the desired retention time and peak resolution for cinobufaginol. |

| Detector | The component that measures the analyte as it elutes from the column. UV detectors are common. nih.gov | Provides the signal for quantification. The wavelength is selected based on the UV absorbance maximum of cinobufaginol to ensure sensitivity. |

| Retention Time | The time it takes for cinobufaginol to travel from the injector to the detector. wikipedia.org | A key parameter for the qualitative identification of cinobufaginol by comparing it to a reference standard. |

| Peak Area | The area under the chromatographic peak, which is proportional to the amount of the compound. wikipedia.org | Used for the quantitative determination of cinobufaginol concentration in the sample. |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity. nih.govamericanpharmaceuticalreview.com This technique employs columns packed with smaller particles (typically less than 2 µm), which necessitates higher operating pressures. nih.goveag.com The increased efficiency of UHPLC is particularly advantageous for the analysis of complex mixtures like those encountered in traditional Chinese medicine and biological matrices. nih.govresearchgate.net

The superior resolving power of UHPLC allows for better separation of cinobufaginol from other closely related bufadienolides and endogenous interferences. americanpharmaceuticalreview.com This leads to more accurate quantification and a deeper understanding of the chemical profile of samples containing cinobufaginol. researchgate.net The reduction in analysis time also increases sample throughput, which is beneficial for large-scale studies. americanpharmaceuticalreview.com

| Advantage | Description | Relevance to Cinobufaginol Research |

|---|---|---|

| Higher Resolution | The use of smaller particle size columns leads to sharper and more well-defined peaks. eag.com | Enables the separation of cinobufaginol from its isomers and other structurally similar compounds that may be present in biological samples. |

| Faster Analysis | Shorter columns and higher flow rates significantly reduce the run time for each sample. eag.comresearchgate.net | Increases the efficiency of screening and pharmacokinetic studies, allowing for a higher volume of samples to be analyzed in a shorter period. |

| Increased Sensitivity | Narrower peaks result in a higher signal-to-noise ratio, improving detection limits. nih.gov | Crucial for detecting and quantifying low concentrations of cinobufaginol and its metabolites in biological matrices. |

| Reduced Solvent Consumption | Shorter analysis times and lower flow rates (in some applications) can lead to a decrease in the volume of solvents used. nih.gov | Contributes to more environmentally friendly and cost-effective analytical workflows. |

Mass Spectrometry-Based Detection (e.g., LC-MS, HR-MS, LTQ-Orbitrap)

Coupling liquid chromatography (LC) with mass spectrometry (MS) creates a powerful analytical tool (LC-MS) that combines the separation capabilities of LC with the sensitive and selective detection of MS. researchgate.netnih.gov This is considered a gold standard for the quantification of drugs and their metabolites in biological matrices. mdpi.com High-resolution mass spectrometry (HR-MS) and hybrid instruments like the Linear Trap Quadrupole (LTQ)-Orbitrap provide highly accurate mass measurements, which aids in the confident identification of cinobufaginol and the characterization of its metabolites. nih.gov

The selectivity of MS detection, particularly in tandem mass spectrometry (MS/MS) mode, minimizes interference from the biological matrix, leading to highly accurate and precise quantification. researchgate.net This is achieved by monitoring specific precursor-to-product ion transitions for the analyte of interest.

Cell-Based Assays for Activity Evaluation (e.g., CCK-8, SRB)